molecular formula C8H13ClN2O B2659149 3-Hydroxyquinuclidine-3-carbonitrile hydrochloride CAS No. 706811-54-3

3-Hydroxyquinuclidine-3-carbonitrile hydrochloride

Cat. No. B2659149
CAS RN: 706811-54-3
M. Wt: 188.66
InChI Key: BAWCCOIFJYOGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyquinuclidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H13ClN2O . It is also known by other names such as 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyquinuclidine-3-carbonitrile hydrochloride consists of 8 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 152.194 Da .


Physical And Chemical Properties Analysis

3-Hydroxyquinuclidine-3-carbonitrile hydrochloride is a white to yellow solid . It has a melting point of 156-159°C . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Cinnoline and Benzo[h]cinnoline Derivatives

    • The research by Gomaa (2003) demonstrates the use of carbonitriles in synthesizing substituted cinnoline and benzo[h]cinnoline derivatives. Such compounds have potential applications in pharmaceuticals and material science (Gomaa, 2003).
  • Formation of Pyridine Derivatives and Biological Activity

    • Yassin (2009) explores the reaction of pyridine carbonitriles to form pyrazolo, isoxazolo, and pyridoquinazoline derivatives. The biological activities of these new compounds are also discussed, indicating their potential in medical research (Yassin, 2009).
  • Antitumor Activity in Colorectal Cancer

    • A study by Mansour et al. (2021) investigated a quinoline derivative's antitumor activity, especially its binding properties to s-Catenin, a protein associated with colorectal cancer. This research highlights the potential of quinoline carbonitriles in cancer treatment (Mansour et al., 2021).
  • Corrosion Inhibition in Iron

    • Erdogan et al. (2017) conducted a computational study on the corrosion inhibition properties of novel quinoline derivatives, including their interaction with iron. This research is significant in industrial applications, particularly in protecting metals from corrosion (Erdoğan et al., 2017).
  • Synthesis of Tetrahydropyrimido Quinoline Derivatives

    • Research by Elkholy and Morsy (2006) involved synthesizing tetrahydropyrimido quinoline derivatives and studying their reactivity. The antimicrobial activity of these derivatives was also reported, indicating their importance in developing new antimicrobial agents (Elkholy & Morsy, 2006).
  • Green Corrosion Inhibitors for Mild Steel

    • Singh, Srivastava, and Quraishi (2016) analyzed the corrosion mitigation effect of quinoline derivatives on mild steel. Their research is particularly relevant in industrial applications for protecting steel surfaces from corrosion (Singh et al., 2016).
  • Nucleophilic Transformations in Chemical Synthesis

    • The study by Ibrahim and El-Gohary (2016) on the chemical reactivity of carbonitriles towards various nucleophilic reagents demonstrates their versatility in synthesizing diverse heterocyclic systems, which have broad applications in chemical synthesis (Ibrahim & El-Gohary, 2016).
  • Electrochemical Synthesis of Benzofuro Pyridine Derivatives

    • Behbahani et al. (2012) presented a novel method for the electrochemical synthesis of benzofuro pyridine derivatives. This approach has implications in the field of electrochemistry and pharmaceuticals (Behbahani et al., 2012).
  • Synthesis of Pyridoquinoline Derivatives

    • Tyaglivy et al. (2013) explored the synthesis of pyridoquinoline derivatives, demonstrating the potential of carbonitriles in creating complex organic structures used in various chemical industries (Tyaglivy et al., 2013).
  • Antibacterial Activity of Pyran Derivatives of 8-Hydroxyquinoline

    • Research by Rbaa et al. (2019) involved synthesizing new pyran derivatives based on 8-hydroxyquinoline and evaluating their antibacterial activity. This underscores the significance of quinoline carbonitriles in developing new antibacterial agents (Rbaa et al., 2019).

Safety and Hazards

The safety information available indicates that 3-Hydroxyquinuclidine-3-carbonitrile hydrochloride may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and clothing, and avoiding breathing dust or fumes .

properties

IUPAC Name

3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-5-8(11)6-10-3-1-7(8)2-4-10;/h7,11H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCCOIFJYOGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C#N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.